molecular formula C12H18N2O6 B12691334 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione CAS No. 97974-98-6

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione

Cat. No.: B12691334
CAS No.: 97974-98-6
M. Wt: 286.28 g/mol
InChI Key: JNSIODWZAKVEOZ-IVZWLZJFSA-N
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Description

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione is a complex organic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include furan derivatives and pyrimidine precursors. Key steps may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.

    Attachment of the pyrimidine ring: This step may involve nucleophilic substitution reactions where the furan derivative reacts with a pyrimidine precursor under basic conditions.

    Hydroxylation: Introduction of hydroxyl groups can be achieved through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione exerts its effects would depend on its specific interactions with biological molecules. Potential mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

    Metabolic pathway interference: Disrupting key steps in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione: Similar in structure but may differ in functional groups or ring substitutions.

    Other furan-pyrimidine compounds: Compounds with similar ring structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of furan and pyrimidine rings, as well as the presence of multiple hydroxyl groups. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

97974-98-6

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(3-hydroxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O6/c15-3-1-2-7-5-14(12(19)13-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,15-17H,1-4,6H2,(H,13,18,19)/t8-,9+,10+/m0/s1

InChI Key

JNSIODWZAKVEOZ-IVZWLZJFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCO)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCO)CO)O

Origin of Product

United States

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